N-tert-Butyl-N-methyl-2-phenylacetamide
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Overview
Description
N-tert-Butyl-N-methyl-2-phenylacetamide is an organic compound belonging to the class of amides It is characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-methyl-2-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-tert-Butyl-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-N-methyl-2-phenylpropionamide: Similar structure but with a propionamide backbone.
N-tert-Butyl-N-methyl-2-phenylbutyramide: Contains a butyramide backbone.
N-tert-Butyl-N-methyl-2-phenylvaleramide: Features a valeramide backbone.
Uniqueness
N-tert-Butyl-N-methyl-2-phenylacetamide is unique due to its specific combination of tert-butyl, methyl, and phenyl groups attached to the acetamide backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
105879-36-5 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-tert-butyl-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)14(4)12(15)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
WXIKWQWXGSKDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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